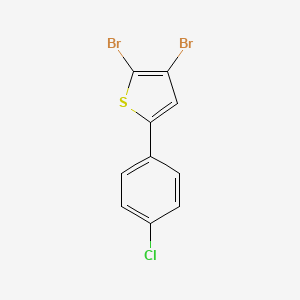

2,3-Dibromo-5-(4-chlorophenyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5Br2ClS |

|---|---|

Molecular Weight |

352.47 g/mol |

IUPAC Name |

2,3-dibromo-5-(4-chlorophenyl)thiophene |

InChI |

InChI=1S/C10H5Br2ClS/c11-8-5-9(14-10(8)12)6-1-3-7(13)4-2-6/h1-5H |

InChI Key |

NQFNXBVIBPZLKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)Br)Br)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dibromo 5 4 Chlorophenyl Thiophene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 2,3-Dibromo-5-(4-chlorophenyl)thiophene, the most logical disconnection is the C-C bond between the thiophene (B33073) ring and the 4-chlorophenyl group. This disconnection points to a cross-coupling reaction as the key bond-forming step.

This leads to two primary synthons: a 2,3-dibromothiophene (B118489) unit and a 4-chlorophenyl unit. These synthons can be translated into viable reagents for cross-coupling, such as a 2,3-dibromothiophene derivative and a 4-chlorophenyl organometallic reagent or vice versa. The choice of which fragment acts as the nucleophile and which as the electrophile will depend on the specific coupling reaction employed.

Precursor Synthesis and Functionalization Pathways

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: the dibromothiophene building block and the 4-chlorophenyl moiety.

Synthesis of Dibromothiophene Building Blocks

2,3-Dibromothiophene is a crucial intermediate. One common method for its synthesis starts from 3-bromothiophene (B43185). The bromination of 3-bromothiophene using N-bromosuccinimide (NBS) in a suitable solvent like hexane, with a catalytic amount of an acid such as perchloric acid, yields 2,3-dibromothiophene. chemicalbook.com This reaction proceeds with good yield after purification by vacuum distillation. chemicalbook.com

Another approach involves the debromination of 2,3,5-tribromothiophene. orgsyn.org This can be achieved using zinc dust in acetic acid. orgsyn.org 2,3,5-Tribromothiophene itself is readily prepared by the bromination of thiophene. orgsyn.org

For the synthesis of more complex structures, 3,3'-Dibromo-2,2'-bithiophene can be a valuable building block. ossila.com Its synthesis can be accomplished by the coupling of 3-bromothiophene using lithium diisopropylamide (LDA) and subsequent treatment with copper(II) chloride. chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Bromothiophene | N-Bromosuccinimide (NBS), Perchloric acid, Hexane | 2,3-Dibromothiophene | 89% | chemicalbook.com |

| 2,3,5-Tribromothiophene | Zinc dust, Acetic acid, Water | 3-Bromothiophene | - | orgsyn.org |

| 3-Bromothiophene | LDA, CuCl2, THF | 3,3'-Dibromo-2,2'-bithiophene | 92% | chemicalbook.com |

Synthesis of 4-Chlorophenyl Moieties for Coupling

The 4-chlorophenyl group is typically introduced using an organometallic reagent in a cross-coupling reaction. A common and versatile precursor is 4-chlorophenylboronic acid, which is widely used in Suzuki-Miyaura coupling reactions. chemicalbook.combiosynth.com

Several methods exist for the synthesis of 4-chlorophenylboronic acid. One industrial method involves the Grignard reaction of p-dichlorobenzene with magnesium to form the corresponding Grignard reagent, which is then reacted with a trialkyl borate (B1201080) followed by acidic workup. google.comwipo.int This method is advantageous due to the low cost of starting materials. wipo.int Another route starts from 4-chloroaniline, which undergoes diazotization followed by reaction with diboron (B99234) reagents. chemicalbook.com

It is important to use pure 4-chlorophenylboronic acid, as commercial grades may contain boroximes (anhydride trimers) that are less reactive in coupling reactions. orgsyn.org Recrystallization from water is often recommended to ensure high purity. orgsyn.org

| Starting Material | Key Reagents | Product | Notes | References |

| p-Dichlorobenzene | Magnesium, Trialkyl borate | 4-Chlorophenylboronic acid | Economical, suitable for industrial scale. | google.comwipo.int |

| 4-Chloroaniline | Sodium nitrite, Hydrochloric acid, Tetrahydroxydiboron | 4-Chlorophenylboronic acid | Two-step laboratory synthesis. | chemicalbook.com |

Catalytic Cross-Coupling Reactions for C-C Bond Formation

The formation of the C-C bond between the 2,3-dibromothiophene and the 4-chlorophenyl moiety is the cornerstone of the synthesis. Transition metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. libretexts.orgrhhz.net It typically involves the reaction of an organoboron compound (like 4-chlorophenylboronic acid) with an organic halide (like 2,3-dibromothiophene) in the presence of a palladium catalyst and a base. libretexts.org

A general procedure for Suzuki-Miyaura coupling involves heating a mixture of the brominated thiophene, the arylboronic acid, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a base like potassium carbonate in a suitable solvent system such as dioxane or a toluene/dioxane mixture. rsc.org The reaction is typically carried out under an inert atmosphere. rsc.org The choice of base and solvent can be critical for the reaction's success and may require optimization. acs.org

The reactivity of different bromine atoms on a polybrominated heterocycle can vary, allowing for site-selective coupling reactions under controlled conditions. rsc.org For 2,3-dibromothiophene, the bromine at the 2-position is generally more reactive towards Suzuki-Miyaura coupling than the one at the 3-position.

Exploration of Alternative Transition Metal-Catalyzed Coupling Strategies (e.g., Negishi, Stille, Kumada)

While Suzuki-Miyaura coupling is a robust method, other transition metal-catalyzed reactions offer alternative pathways for the synthesis of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and its ability to form C-C bonds between sp2 and sp3 hybridized carbons. wikipedia.orgnih.gov For the target molecule, this would involve preparing an organozinc derivative of either 2,3-dibromothiophene or 4-chlorobenzene.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) coupling with an organic halide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.com Stille reactions are versatile, but a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Nickel-catalyzed Stille couplings have also been developed. nih.gov

Kumada Coupling: This was one of the first reported catalytic cross-coupling methods and involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The Kumada coupling is advantageous as Grignard reagents are readily prepared. arkat-usa.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. youtube.com

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | References |

| Negishi | Organozinc | Palladium or Nickel | High functional group tolerance. | wikipedia.orgorganic-chemistry.orgnih.gov |

| Stille | Organotin (Stannane) | Palladium or Nickel | Versatile, but reagents are toxic. | wikipedia.orgorganic-chemistry.orgnumberanalytics.comnih.gov |

| Kumada | Grignard Reagent (Organomagnesium) | Nickel or Palladium | Readily available reagents, can have limited functional group tolerance. | wikipedia.orgorganic-chemistry.orgarkat-usa.orgyoutube.com |

Regioselective Functionalization of Thiophene Rings

The presence of two bromine atoms at the 2- and 3-positions of the thiophene ring, along with a hydrogen atom at the 4-position, presents a unique challenge and opportunity for regioselective functionalization. The differential reactivity of these positions allows for controlled, stepwise introduction of various functional groups.

One of the most powerful strategies for the regioselective functionalization of polyhalogenated thiophenes is the use of metal-halogen exchange reactions. The bromine atom at the 2-position (α-position) is generally more reactive towards organolithium reagents, such as n-butyllithium (n-BuLi), than the bromine at the 3-position (β-position). This difference in reactivity allows for selective lithiation at the 2-position, followed by quenching with an electrophile to introduce a new substituent.

Subsequent functionalization at the 3-position can then be achieved through another metal-halogen exchange, often requiring a different organolithium reagent or modified reaction conditions. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed. These reactions offer a high degree of control and are tolerant of a wide range of functional groups. The choice of catalyst, ligand, and reaction conditions can be tuned to favor coupling at either the 2- or 3-position, although the higher reactivity of the α-bromine often dictates the initial site of reaction.

Direct C-H activation at the 4-position offers a more atom-economical approach to functionalization, avoiding the need for pre-installed leaving groups. Palladium-catalyzed C-H arylation, for instance, can be used to introduce aryl groups at the vacant 4-position of the 2,3-dibromothiophene core. This method is highly valued for its efficiency and for minimizing the generation of stoichiometric waste products.

| Position | Methodology | Reagents/Catalysts | Notes |

| 2-Position | Metal-Halogen Exchange | n-BuLi, sec-BuLi | Highly selective for the α-bromine. |

| 2-Position | Palladium Cross-Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Generally proceeds faster at the 2-position. |

| 3-Position | Metal-Halogen Exchange | LDA, t-BuLi | Often requires stronger bases or different conditions than the 2-position. |

| 3-Position | Palladium Cross-Coupling | Specific ligand/catalyst systems | Can be achieved after functionalization of the 2-position. |

| 4-Position | C-H Activation/Arylation | Pd(OAc)₂, P(o-tol)₃ | Atom-economical method for introducing aryl groups. |

Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. The focus is on reducing the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency.

One key area of development is the use of greener solvents. Traditional organic solvents such as tetrahydrofuran (B95107) (THF) and toluene, which are commonly used in organometallic reactions, are being replaced with more environmentally benign alternatives. For instance, cyclopentyl methyl ether (CPME) has emerged as a promising alternative to THF in many applications, offering a higher boiling point, lower peroxide formation, and greater stability. The use of ionic liquids or deep eutectic solvents is also being explored for thiophene synthesis, as these can offer unique reactivity and facilitate product separation and catalyst recycling.

Energy efficiency is another important consideration. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields in many palladium-catalyzed cross-coupling reactions. The rapid and uniform heating provided by microwave irradiation can lead to cleaner reactions with fewer side products, contributing to a more sustainable process.

Furthermore, the development of catalyst systems that can be used in lower loadings or can be recycled is a major goal in green chemistry. The use of highly active phosphine (B1218219) ligands can allow for a reduction in the amount of palladium catalyst required. Research into heterogeneous catalysts, where the catalyst is supported on a solid material, is also underway. These systems allow for easy separation of the catalyst from the reaction mixture, enabling its reuse and minimizing metal contamination of the final product.

Finally, a holistic approach to sustainable synthesis involves considering the entire lifecycle of the product, from the choice of starting materials to the final disposal of waste. The use of starting materials derived from renewable feedstocks and the design of synthetic routes that are inherently safer and more atom-economical are central tenets of this approach.

| Green Chemistry Principle | Application in Thiophene Synthesis | Examples |

| Safer Solvents | Replacement of hazardous organic solvents. | Use of CPME, 2-methyl-THF, ionic liquids, or water. |

| Energy Efficiency | Reduction of energy consumption. | Microwave-assisted synthesis (MAOS) to reduce reaction times. |

| Catalysis | Use of more efficient and recyclable catalysts. | High-turnover catalysts, heterogeneous catalysts, lower catalyst loadings. |

| Atom Economy | Maximizing the incorporation of all materials into the final product. | C-H activation reactions that avoid the use of stoichiometric reagents. |

Rigorous Spectroscopic and Structural Elucidation of 2,3 Dibromo 5 4 Chlorophenyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms in a molecule. For 2,3-Dibromo-5-(4-chlorophenyl)thiophene, both one-dimensional and two-dimensional NMR experiments are essential for a complete structural assignment.

The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. The structure of this compound contains five protons in the aromatic region, distributed between the thiophene (B33073) and phenyl rings. The 4-chlorophenyl group gives rise to a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The single proton on the thiophene ring (H-4) is expected to appear as a singlet, as it has no adjacent protons to couple with.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The molecule possesses ten carbon atoms, but due to the symmetry of the 4-chlorophenyl group, eight distinct signals are expected in the aromatic region. The carbons bonded to bromine (C-2, C-3) are expected at higher field compared to other substituted carbons due to the heavy atom effect, while the carbon attached to the phenyl group (C-5) would be significantly downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.55 | Doublet | 2H | H-2', H-6' (Aryl) |

| ~7.40 | Doublet | 2H | H-3', H-5' (Aryl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~144.5 | C-5 (Thiophene) |

| ~135.0 | C-4' (Aryl, C-Cl) |

| ~131.5 | C-1' (Aryl, C-Thiophene) |

| ~129.5 | C-3', C-5' (Aryl) |

| ~128.8 | C-4 (Thiophene) |

| ~127.0 | C-2', C-6' (Aryl) |

| ~115.0 | C-2 (Thiophene, C-Br) |

To confirm the assignments from 1D NMR and to establish connectivity between the rings, advanced 2D NMR techniques are indispensable. nih.gov

COSY (Correlation Spectroscopy): A H-H COSY experiment would show a cross-peak between the two doublets of the 4-chlorophenyl ring, confirming the ortho-coupling between H-2'/H-6' and H-3'/H-5'. libretexts.org The H-4 proton of the thiophene ring would show no correlations, confirming its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would definitively link the singlet at ~7.18 ppm to the thiophene C-4 carbon at ~128.8 ppm, and the aryl protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for elucidating the long-range (2-3 bond) C-H correlations that piece the molecular puzzle together. Key expected correlations would include:

A correlation between the thiophene H-4 and the thiophene carbons C-3 and C-5, as well as the ipso-carbon of the phenyl ring (C-1').

Correlations from the aryl protons H-2'/H-6' to the thiophene carbon C-5, providing unambiguous evidence of the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. A cross-peak between the thiophene H-4 and the ortho-protons of the phenyl ring (H-2'/H-6') would confirm the spatial arrangement and relative orientation of the two aromatic rings. rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. iosrjournals.org

The FT-IR spectrum is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands are expected for the aromatic rings and the carbon-halogen bonds. primescholars.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3050 | Medium-Weak | Aromatic C-H Stretch |

| ~1585 | Medium | Aromatic C=C Ring Stretch (Phenyl) |

| ~1475 | Strong | Aromatic C=C Ring Stretch (Thiophene) |

| ~1400 | Strong | Aromatic C=C Ring Stretch (Thiophene) |

| ~1090 | Strong | C-Cl Stretch |

| ~1015 | Medium | In-plane C-H Bending |

| ~830 | Strong | p-disubstituted C-H Out-of-Plane Bend |

| ~720 | Medium | C-S Stretch |

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The Raman spectrum would be expected to show strong signals for the thiophene ring vibrations. mdpi.com

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1590 | Medium | Symmetric Phenyl Ring Stretch |

| ~1465 | Very Strong | Symmetric Thiophene Ring Stretch (C=C) |

| ~1410 | Strong | Symmetric Thiophene Ring Stretch |

| ~1090 | Medium | C-Cl Stretch |

| ~640 | Strong | C-Br Stretch |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Determination

HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. The calculated monoisotopic mass for C₁₀H₅⁷⁹Br₂³⁵ClS is 349.8168 Da.

A key feature in the low-resolution mass spectrum is the highly characteristic isotopic pattern of the molecular ion ([M]⁺) peak. The presence of two bromine atoms (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio) results in a distinctive cluster of peaks at M, M+2, M+4, and M+6, with predictable relative intensities.

HRMS also reveals the fragmentation patterns upon ionization, which helps to confirm the structure.

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for most abundant isotopes) | Ion Formula | Description |

|---|---|---|

| 350 | [C₁₀H₅Br₂ClS]⁺ | Molecular Ion [M]⁺ |

| 271 | [C₁₀H₅BrClS]⁺ | Loss of a bromine radical [M-Br]⁺ |

| 242 | [C₄HBr₂S]⁺ | Cleavage to form dibromothiophene radical cation |

| 192 | [C₁₀H₅ClS]⁺ | Loss of two bromine radicals [M-2Br]⁺ |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. For conjugated systems like this compound, the most significant electronic transitions are typically π → π* transitions associated with the delocalized electrons in the thiophene and phenyl rings.

The substitution pattern on the thiophene ring, including the two bromine atoms and the 4-chlorophenyl group, significantly influences the electronic structure and, consequently, the UV-Vis absorption spectrum. The halogen atoms can exert both inductive (-I) and resonance (+M) effects, while the phenyl group extends the conjugated system. The position of the maximum absorption wavelength (λmax) provides insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, more extensive conjugation leads to a smaller HOMO-LUMO gap and a shift of λmax to longer wavelengths (a bathochromic or red shift). mpg.de

While specific experimental UV-Vis data for this compound is not extensively detailed in currently available literature, analysis of similar arylthiophene structures allows for a theoretical estimation. The spectrum would be expected to show strong absorption bands in the UV region, characteristic of the π → π* transitions within the substituted thiophene chromophore. The precise λmax values would be sensitive to the solvent used due to solvatochromic effects. mpg.de

Table 1: Representative UV-Vis Absorption Data Note: Data for the target compound is not available in the cited literature. This table is illustrative of typical data obtained from UV-Vis analysis.

| Parameter | Value |

| λmax (nm) | Data not available |

| **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Data not available |

| Solvent | Data not available |

| Electronic Transition | π → π* |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

For this compound, an XRD analysis would unambiguously confirm the substitution pattern and reveal the planarity of the thiophene ring. A key structural parameter would be the dihedral angle between the thiophene ring and the 4-chlorophenyl ring, which indicates the degree of twisting between the two aromatic systems. nih.govnih.gov This angle has a significant impact on the extent of electronic conjugation through the molecule.

Although a complete crystal structure for this compound has not been published, studies on structurally related compounds, such as 2,3-dibromo-1,3-bis(4-chlorophenyl)propan-1-one (B3633021) and other substituted thiophenes, highlight the type of data that would be obtained. nih.govnih.govmdpi.com These analyses often reveal complex intermolecular interactions, including short contacts involving halogen atoms (Br···Cl, Cl···Cl) and C-H···π interactions that consolidate the crystal packing. nih.gov

Table 2: Illustrative Single-Crystal X-ray Diffraction Data Note: Specific crystallographic data for this compound is not available in the cited literature. This table represents the parameters typically determined by XRD analysis.

| Parameter | Value |

| Empirical Formula | C₁₀H₅Br₂ClS |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

Advanced Characterization Techniques for Organic Molecular Systems

Beyond standard spectroscopic and diffraction methods, advanced surface-sensitive techniques can provide nanoscale information about the behavior of organic molecules on surfaces. These methods are crucial for applications in molecular electronics and materials science.

Scanning Tunneling Microscopy (STM) : STM allows for the real-space visualization of individual molecules adsorbed on a conductive substrate. mpg.de For a molecule like this compound, STM could be used to study its self-assembly into ordered monolayers, determine its orientation on a surface (e.g., Au(111) or Cu(111)), and probe its electronic properties at the single-molecule level. The technique is sensitive enough to identify molecular structure and even induce chemical reactions with the STM tip. mpg.de

Atomic Force Microscopy (AFM) : A complementary technique to STM, non-contact AFM (nc-AFM) can achieve true atomic resolution of a molecule's structure, directly imaging the chemical bonds. mpg.de This would provide an unparalleled view of the geometry of this compound, confirming its bond structure in a way that is not averaged over a large ensemble of molecules.

Secondary Ion Mass Spectrometry (SIMS) : SIMS is a highly sensitive surface analysis technique that provides elemental and molecular information by sputtering the sample surface with a primary ion beam and analyzing the ejected secondary ions. It is particularly useful for depth profiling and chemical imaging of organic thin films. While highly destructive, it can detect trace-level impurities and map the distribution of different chemical species on a surface with high spatial resolution.

While there are no specific published studies applying these advanced techniques to this compound, the extensive research on other thiophene-based molecules demonstrates the potential of these methods to provide profound insights into its surface behavior and nanoscale properties. mpg.de

Computational and Theoretical Investigations of 2,3 Dibromo 5 4 Chlorophenyl Thiophene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like substituted thiophenes.

Vibrational Frequencies and Spectroscopic Correlation Studies

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data for related compounds, scientists can assign specific vibrational modes to the observed spectral bands. researchgate.netscispace.com

Theoretical Prediction of Electronic Absorption Spectra and UV-Vis Transitions

Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting its UV-Visible absorption spectrum. This analysis provides information about the wavelengths of light a molecule absorbs and the nature of the electronic excitations, often involving transitions from the HOMO to the LUMO or other molecular orbitals.

Simulation of Nuclear Magnetic Resonance Chemical Shifts

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can simulate the Nuclear Magnetic Resonance (NMR) spectra (e.g., ¹H and ¹³C NMR). By comparing the calculated chemical shifts with experimental values, researchers can confirm the molecular structure. These calculations have been successfully applied to various heterocyclic compounds.

While the principles and methods described above are standard for the computational analysis of organic molecules, the specific data tables and detailed research findings for 2,3-Dibromo-5-(4-chlorophenyl)thiophene are not available in the public domain at this time. Further experimental and theoretical research would be required to generate this information.

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions, including Halogen Bonding

The structural landscape and crystal packing of this compound are significantly influenced by a variety of non-covalent interactions. These weak forces, while individually modest, collectively dictate the supramolecular architecture of the compound in the solid state. Computational methods such as Hirshfeld surface analysis, PIXEL energy calculations, and Non-Covalent Interaction (NCI) plots are instrumental in identifying and quantifying these interactions.

Intramolecular Interactions: Within the molecule, steric and electronic effects arising from the bulky bromine and chlorophenyl substituents govern the conformational preferences. The dihedral angle between the thiophene (B33073) ring and the 4-chlorophenyl ring is a key structural parameter. In analogous structures, such as (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, the dihedral angle between phenyl rings is reported to be 51.91 (8)°. nih.gov This twisting minimizes steric repulsion while modulating the extent of π-conjugation across the molecule.

Intermolecular Interactions: In the crystalline state, a network of intermolecular forces is anticipated. Based on studies of similar halogenated heterocyclic compounds, the following interactions are likely to be significant:

Halogen Bonding: A key feature in halogenated molecules is the halogen bond, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov For this compound, several types of halogen bonds could be formed, including Br···Br, Br···S, Br···Cl, and Cl···S contacts. In related systems, such as 1,3-dibromo-5-alkoxybenzene derivatives, type-II halogen-halogen contacts have been observed to stabilize the crystal lattice. nih.gov Similarly, N···Cl halogen bonds have been identified in other chlorophenyl-containing structures, with interaction distances around 3.13 Å. nih.gov These interactions are highly directional and contribute significantly to the stability and specific orientation of molecules in the crystal.

Hydrogen Bonding: Although the primary structure lacks strong hydrogen bond donors, weak C–H···π, C–H···Br, and C–H···Cl hydrogen bonds are expected to play a crucial role. The aromatic protons of the chlorophenyl ring and the sole proton on the thiophene ring can act as donors, while the π-systems of the aromatic rings and the lone pairs on the halogen atoms can act as acceptors. In the crystal structure of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, C–H···N and C–H···Cl interactions are primary contributors to crystal stability. nih.gov

π–π Stacking: The planar aromatic rings (thiophene and chlorophenyl) can engage in π–π stacking interactions. These interactions, driven by electrostatic and dispersion forces, would further stabilize the crystal packing, often leading to columnar or herringbone arrangements.

Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular contacts. The analysis partitions the crystal space into regions where each molecule dominates, and the surface is colored according to various properties. For instance, red spots on a surface mapped with the dnorm function indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. nih.govmdpi.com For a molecule like this compound, Hirshfeld analysis would likely reveal dominant contributions from H···H, C···H, H···Br, and H···Cl contacts. nih.gov

The table below summarizes the typical non-covalent interactions and their characteristics, as observed in analogous halogenated aromatic compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Energy (kcal/mol) | Primary Driving Force |

| Halogen Bond | C–Br / C–Cl | Br, Cl, S, π-system | 2.8 - 3.5 | -1 to -5 | Electrostatics, Dispersion |

| Hydrogen Bond | C–H | Br, Cl, π-system | 2.7 - 3.2 | -0.5 to -2.5 | Electrostatics, Dispersion |

| π–π Stacking | Thiophene/Phenyl Ring | Thiophene/Phenyl Ring | 3.3 - 3.8 | -1 to -3 | Dispersion, Electrostatics |

Advanced Quantum Chemical Methodologies for Halogenated Thiophene Systems

The theoretical investigation of halogenated thiophenes relies on a suite of sophisticated quantum chemical methodologies to accurately predict their electronic structure, stability, and properties.

Density Functional Theory (DFT): DFT is a workhorse for computational studies of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov

Functionals: The choice of the exchange-correlation functional is critical. For systems involving non-covalent interactions, especially halogen bonding, standard functionals may be insufficient. Functionals that incorporate dispersion corrections (e.g., B3LYP-D3) or are specifically parameterized for non-covalent interactions (e.g., M06-2X) are often required. Studies have shown that functionals like PBEKCIS, B97-1, and MPWLYP can provide accuracies close to high-level ab initio methods for halogen-bonded complexes. nih.gov

Basis Sets: A flexible basis set is necessary to accurately describe the electron distribution, particularly for the diffuse electrons involved in non-covalent interactions. Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly employed. nih.govbiointerfaceresearch.com For heavy atoms like bromine, effective core potentials (ECPs) may be used to reduce computational expense.

Ab Initio Methods: While computationally more demanding, high-level ab initio methods serve as benchmarks for DFT and are used for highly accurate calculations on smaller model systems.

Møller-Plesset Perturbation Theory (MP2): This is often the first level of theory to include electron correlation and is generally effective for describing dispersion forces, which are dominant in many non-covalent interactions. nih.gov

Coupled Cluster (CC) Theory: The "gold standard" of quantum chemistry, particularly the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), provides highly accurate energies and interaction potentials. nih.gov It is often used to benchmark the performance of DFT functionals for specific types of interactions, such as halogen bonding, where binding energies can range from -0.89 to -4.38 kcal/mol as calculated by CCSD(T). nih.gov

Specialized Analysis Methods:

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction, and the properties at the BCP (e.g., electron density and its Laplacian) reveal the nature of that interaction (covalent vs. closed-shell). scielo.org.mx

Non-Covalent Interaction (NCI) Plot: The NCI plot is a visualization technique based on the electron density and its reduced density gradient. It reveals regions of non-covalent interactions in real space, color-coding them to distinguish between attractive (e.g., hydrogen or halogen bonds) and repulsive (e.g., steric clash) interactions. scielo.org.mxresearchgate.net

The following table summarizes the application of these methodologies to halogenated systems.

| Methodology | Purpose | Typical Application for Halogenated Thiophenes |

| DFT (e.g., B3LYP-D3, M06-2X) | Geometry Optimization, Electronic Properties, Reaction Pathways | Calculating stable conformers, HOMO-LUMO gaps, molecular electrostatic potential maps, and reaction barriers. nih.govnih.gov |

| MP2 | Accurate description of electron correlation and dispersion | Calculating binding energies of dimers and complexes stabilized by non-covalent interactions. nih.gov |

| CCSD(T) | High-accuracy benchmark calculations | Providing reference values for interaction energies to validate the accuracy of DFT functionals. nih.gov |

| QTAIM | Bond characterization | Identifying and characterizing halogen bonds and hydrogen bonds through topological analysis of electron density. scielo.org.mx |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts | Decomposing crystal packing into contributions from different types of interactions (e.g., H···H, C···H, H···Br). mdpi.com |

| NCI Plot | Visualization of non-covalent interactions | Mapping the location and nature (attractive/repulsive) of weak interactions in 3D space. researchgate.net |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Highly Efficient and Regioselective Synthetic Strategies

The synthesis of polysubstituted thiophenes, including the target compound, often faces challenges related to yield and regioselectivity—the ability to control the exact position of functional groups on the thiophene (B33073) ring. Classical synthetic approaches can be multi-step and sometimes produce a mixture of isomers that are difficult to separate. nih.gov Future research will prioritize the development of more elegant and efficient synthetic methodologies.

A significant area of focus is the advancement of C–H activation/functionalization reactions. nih.govacs.org These methods offer a more atom-economical route by directly converting inert C–H bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. nih.govyoutube.com Overcoming the challenges of controlling regioselectivity in molecules with multiple C–H bonds is a key goal. nih.govnih.gov For thiophenes, achieving high selectivity for the α-positions over the β-positions is crucial for creating well-defined polymers and materials. nih.gov

Furthermore, refining transition-metal-catalyzed cross-coupling reactions like Suzuki and Kumada couplings remains a vital trajectory. nih.govrsc.org The development of new catalysts, particularly those based on abundant metals like nickel, can lead to milder reaction conditions and improved functional group tolerance. rsc.orgnih.gov Innovative approaches, such as the heterocyclization of functionalized alkynes, present a promising path toward a direct, atom-economical, and regiospecific construction of the thiophene ring in a single step. nih.gov The goal is to create a synthetic toolbox that allows for the precise and predictable assembly of complex thiophene architectures.

Advanced In-Situ Characterization Techniques for Reaction Monitoring and Material Growth

A deeper understanding of how "2,3-Dibromo-5-(4-chlorophenyl)thiophene" forms and subsequently polymerizes or assembles into thin films requires advanced characterization techniques that can monitor these processes in real-time. Future research will increasingly employ in-situ methods to observe reaction kinetics, intermediate species, and the evolution of material morphology as it happens.

Techniques such as in-situ NMR and FT-IR spectroscopy can provide real-time data on the consumption of reactants and the formation of products during synthesis. For polymerization processes like Grignard Metathesis (GRIM), real-time analysis can elucidate mechanistic details and help optimize conditions for controlling polymer chain growth and regularity. When these thiophene derivatives are used to create thin films for electronic devices, techniques like X-ray diffraction and spectroscopic ellipsometry can be adapted for in-situ monitoring. ntu.edu.sg This allows researchers to track the development of crystallinity, molecular orientation, and film thickness during deposition processes like spin-coating or printing, providing crucial feedback for achieving optimal device architectures.

Computational Design and Predictive Modeling for Materials Innovation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating materials discovery. scienceopen.comnih.gov For compounds like "this compound," future research will heavily rely on predictive modeling to screen potential derivatives for desired electronic and optical properties before undertaking laborious synthesis. mdpi.comnih.govresearchgate.net

Computational screening allows for the systematic evaluation of how different substituent groups on the thiophene ring would affect key parameters like the HOMO/LUMO energy levels, band gap, and charge carrier mobility. chemrxiv.orgmdpi.com This is crucial for designing new materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net Advanced modeling can also predict how molecules will pack in the solid state, a critical factor that governs the performance of organic semiconductors. nih.gov By simulating molecular assembly, researchers can identify candidates with favorable packing motifs that maximize charge transport. chemrxiv.org This "design-on-the-computer" approach significantly narrows down the number of candidate molecules, saving time and resources in the experimental phase. acs.org

Synergistic Research Combining Experimental Synthesis, Advanced Characterization, and Theoretical Validation

The most rapid and insightful progress will come from a synergistic approach that tightly integrates synthesis, characterization, and theory. mdpi.com This interdisciplinary model creates a powerful feedback loop where computational predictions guide experimental efforts, and advanced characterization provides data to refine and validate theoretical models.

In this paradigm, a new derivative of "this compound" might first be designed computationally to have a specific band gap. nih.gov This molecule would then be synthesized using the most efficient regioselective methods available. Its actual electronic properties and solid-state structure would be meticulously measured using spectroscopic and X-ray diffraction techniques. ntu.edu.sg These experimental results are then compared back to the initial theoretical predictions. mdpi.comnih.gov Any discrepancies provide valuable insights, leading to the refinement of the computational models to make them more accurate. This iterative cycle of prediction, synthesis, and characterization accelerates the understanding of complex structure-property relationships and provides a rational pathway to materials innovation. youtube.comresearchgate.net

Exploration of New Application Domains beyond Current Paradigms

While the primary interest in halogenated aryl-thiophenes lies in organic electronics, their unique chemical structure makes them attractive candidates for a range of other applications. Future research will likely explore domains beyond these traditional paradigms.

The presence of the thiophene ring, a known pharmacophore, suggests potential applications in medicinal chemistry. bohrium.comeprajournals.comcognizancejournal.com Thiophene derivatives have been investigated for a wide spectrum of biological activities, including as antimicrobial and anticancer agents. bohrium.comnih.gov The specific substitution pattern of "this compound" could be a starting point for designing new therapeutic agents.

Additionally, the conjugated electronic structure and the presence of heteroatoms make these compounds suitable for use in chemical sensors. The interaction of the thiophene-based system with specific analytes (like metal ions) can cause a detectable change in its optical or electronic properties, forming the basis of a sensor. acs.org Other potential areas include the development of novel photosensitizers for photodynamic therapy or new classes of organic corrosion inhibitors. nih.goveprajournals.com

Green and Sustainable Chemistry in the Life Cycle of Thiophene-Based Materials

As with all chemical manufacturing, there is a growing imperative to integrate the principles of green and sustainable chemistry into the entire life cycle of thiophene-based materials. resolvemass.ca Future research will focus on minimizing the environmental impact of these compounds from their synthesis to their end-of-life. rsc.orgresearchgate.net

This involves several key strategies:

Greener Synthetic Routes: Developing syntheses that use less hazardous solvents, reduce the number of steps, and maximize atom economy is a primary goal. derpharmachemica.comresearchgate.netnsf.gov This includes exploring solvent-free reactions, using aqueous systems, or employing biomass-derived solvents like 2-MeTHF. nsf.govrsc.org

Sustainable Catalysts: Shifting from precious metal catalysts (e.g., palladium) to those based on abundant and less toxic metals like iron is a significant area of research. nsf.gov

Renewable Feedstocks: Investigating pathways to produce thiophene monomers from renewable biomass sources rather than petroleum feedstocks can drastically improve the sustainability profile of the resulting materials. rsc.orgresearchgate.net

By embracing these principles, the next generation of materials derived from "this compound" can be developed not only for high performance but also for environmental compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.